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molecular formula C16H15ClN6O3 B1681621 (S)-Desmethylzopiclone CAS No. 151776-26-0

(S)-Desmethylzopiclone

Cat. No. B1681621
M. Wt: 374.78 g/mol
InChI Key: CGSFZSTXVVJLIX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220646

Procedure details

Anhydrous piperazine (86 g.) is added to a suspension of 6-(5-chloropyrid-2-yl)-7-oxo-5-phenoxycarbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (76.4 g.) in acetonitrile (760 cc.). The reaction mixture is stirred for 5 hours at a temperature of about 20° C. and then the insoluble product is filtered off, washed with acetonitrile (3×25 cc.) and with diisopropyl ether (50 cc.). After drying, a product (30.8 g.) is obtained and is dissolved in methylene chloride (750 cc.). A small amount of insoluble matter is removed by treating the solution with decolourising charcoal (2 g.). After filtration, the solution is concentrated to dryness under reduced pressure. 6-(5-Chloropyrid-2-yl)-7-oxo-5-(piperazin-1-yl)carbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (28.3 g.), which melts at 205° C., is thus obtained.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH:22]([O:23][C:24]([O:26]C3C=CC=CC=3)=O)[C:21]3[C:16](=[N:17][CH:18]=[CH:19][N:20]=3)[C:15]2=[O:33])=[N:12][CH:13]=1>C(#N)C.C(Cl)Cl>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH:22]([O:23][C:24]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[O:26])[C:21]3[C:16](=[N:17][CH:18]=[CH:19][N:20]=3)[C:15]2=[O:33])=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
76.4 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1OC(=O)OC1=CC=CC=C1)=O
Name
Quantity
760 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 5 hours at a temperature of about 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble product is filtered off
WASH
Type
WASH
Details
washed with acetonitrile (3×25 cc.) and with diisopropyl ether (50 cc.)
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
a product (30.8 g.) is obtained
CUSTOM
Type
CUSTOM
Details
A small amount of insoluble matter is removed
ADDITION
Type
ADDITION
Details
by treating the solution with decolourising charcoal (2 g.)
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1OC(=O)N1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04220646

Procedure details

Anhydrous piperazine (86 g.) is added to a suspension of 6-(5-chloropyrid-2-yl)-7-oxo-5-phenoxycarbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (76.4 g.) in acetonitrile (760 cc.). The reaction mixture is stirred for 5 hours at a temperature of about 20° C. and then the insoluble product is filtered off, washed with acetonitrile (3×25 cc.) and with diisopropyl ether (50 cc.). After drying, a product (30.8 g.) is obtained and is dissolved in methylene chloride (750 cc.). A small amount of insoluble matter is removed by treating the solution with decolourising charcoal (2 g.). After filtration, the solution is concentrated to dryness under reduced pressure. 6-(5-Chloropyrid-2-yl)-7-oxo-5-(piperazin-1-yl)carbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (28.3 g.), which melts at 205° C., is thus obtained.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH:22]([O:23][C:24]([O:26]C3C=CC=CC=3)=O)[C:21]3[C:16](=[N:17][CH:18]=[CH:19][N:20]=3)[C:15]2=[O:33])=[N:12][CH:13]=1>C(#N)C.C(Cl)Cl>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH:22]([O:23][C:24]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[O:26])[C:21]3[C:16](=[N:17][CH:18]=[CH:19][N:20]=3)[C:15]2=[O:33])=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
76.4 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1OC(=O)OC1=CC=CC=C1)=O
Name
Quantity
760 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 5 hours at a temperature of about 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble product is filtered off
WASH
Type
WASH
Details
washed with acetonitrile (3×25 cc.) and with diisopropyl ether (50 cc.)
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
a product (30.8 g.) is obtained
CUSTOM
Type
CUSTOM
Details
A small amount of insoluble matter is removed
ADDITION
Type
ADDITION
Details
by treating the solution with decolourising charcoal (2 g.)
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1OC(=O)N1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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